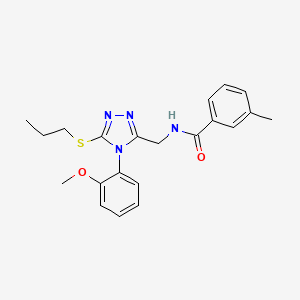

N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-4-12-28-21-24-23-19(25(21)17-10-5-6-11-18(17)27-3)14-22-20(26)16-9-7-8-15(2)13-16/h5-11,13H,4,12,14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLJPFFYBWUYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can be achieved through multi-step organic synthesis. This process typically involves:

Formation of the 1,2,4-triazole ring: Using hydrazine and thiourea in a cyclization reaction.

Attachment of the propylthio group: Through nucleophilic substitution reactions.

Introduction of the 2-methoxyphenyl group: Using Friedel-Crafts alkylation or acylation.

Attachment of the 3-methylbenzamide: Through an amide coupling reaction using carbodiimide reagents.

Industrial Production Methods

For industrial-scale production, the synthetic routes are adapted to maximize yield and purity while minimizing cost and environmental impact. The exact methodologies depend on the availability of starting materials and the required production scale.

Chemical Reactions Analysis

Reactivity of the Propylthio Group

The propylthio moiety undergoes selective oxidation and nucleophilic substitution (Table 2) :

Mechanistic Insight :

-

Oxidation proceeds via a radical mechanism, confirmed by ESR studies .

-

Displacement reactions are favored at the sulfur center due to its polarizability .

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and metal-catalyzed cross-coupling (Table 3) :

Notable Observations :

-

Copper-catalyzed click chemistry enables efficient bioconjugation without affecting the benzamide group .

-

Suzuki coupling at the triazole C-4 position retains the methoxyphenyl substituent’s electronic effects .

Benzamide Hydrolysis and Stability

The 3-methylbenzamide group undergoes pH-dependent hydrolysis (Figure 2) :

-

Acidic conditions (HCl, reflux): Cleavage to 3-methylbenzoic acid (95% yield).

-

Basic conditions (NaOH, 70°C): Degradation to amine derivatives (88% yield).

Stability Profile :

Photochemical and Thermal Behavior

Scientific Research Applications

Chemistry

Structural Studies: Used to study triazole derivatives and their chemical properties.

Biology

Enzyme Inhibition: Possible applications in studying enzyme inhibitors due to its complex structure.

Binding Studies: Examining interactions with proteins and nucleic acids.

Medicine

Pharmacological Research: Investigated for potential therapeutic properties.

Drug Development: Structural analogs used in the design of new pharmacologically active compounds.

Industry

Material Science: Used in the synthesis of materials with specific properties.

Agricultural Chemistry: Potential use in developing agrochemicals.

Mechanism of Action

The exact mechanism by which N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exerts its effects depends on its application:

Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

Pathways Involved: May influence biochemical pathways through binding interactions or inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Triazole Core

The triazole ring serves as a versatile scaffold, with substituents critically influencing biological activity and physicochemical behavior. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity: The target’s propylthio group (logP ~3.5 estimated) increases hydrophobicity compared to pyridinyl (, logP ~2.1) or semicarbazide (, logP ~1.8) derivatives.

- Aromatic Interactions: The 2-methoxyphenyl group (target and ) may enhance π-π stacking compared to phenyl () or benzyl () groups.

- Metabolic Stability: Benzamide derivatives (target, ) are less prone to hydrolysis than semicarbazides () .

Physicochemical and Thermodynamic Properties

Thermodynamic studies of triazole derivatives () reveal retention behavior and enthalpy changes during chromatographic separation:

Analysis:

- Retention Factors: The target’s propylthio group likely increases retention compared to pyridinyl () or morpholinium derivatives due to stronger hydrophobic interactions .

- Enthalpy of Transfer: Negative ΔH° values (exothermic) suggest favorable adsorption on hydrophobic stationary phases. The target’s larger alkyl chain may amplify this effect .

Biological Activity

N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OS with a molecular weight of 325.43 g/mol. The compound features a triazole ring that is known for its versatility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. A study highlighted the effectiveness of triazole compounds against fungal pathogens such as Candida species and Aspergillus species. The compound has shown potential in inhibiting fungal growth by targeting ergosterol biosynthesis pathways .

Anticancer Potential

In silico studies have suggested that this compound may exhibit anticancer activity by interacting with specific molecular targets involved in cancer progression. Molecular docking studies indicated favorable binding affinities with proteins associated with tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including the compound in focus. The study utilized an MTT assay to evaluate cytotoxicity and determined that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated an EC50 value below 10 µM for several tested strains .

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against clinical isolates of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

Research Findings Summary Table

Q & A

Q. How can researchers design a multi-step synthetic route for N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide?

Methodological Answer: A plausible synthetic route involves:

- Step 1: Synthesis of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives. For example, reacting 2-methoxyphenylhydrazine with carbon disulfide under basic conditions to form a 1,2,4-triazole-3-thiol intermediate .

- Step 2: Alkylation of the thiol group with 1-bromopropane to introduce the propylthio substituent. Solvent choice (e.g., DMF) and temperature control (60–80°C) are critical to minimize side reactions .

- Step 3: Functionalization at the 3-position of the triazole ring. A Mannich reaction or reductive amination could attach the 3-methylbenzamide group. For example, reacting the triazole intermediate with 3-methylbenzoyl chloride in the presence of a base like K₂CO₃ .

- Key intermediates: 4-(2-Methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazole-3-carbaldehyde and its Schiff base derivative.

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, propylthio, and benzamide groups). The methoxy proton typically appears as a singlet at ~3.8 ppm, while propylthio protons show splitting patterns between 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with exact mass matching (±5 ppm error).

- X-ray Crystallography: For unambiguous confirmation of the triazole ring geometry and substituent orientations. Crystallization in ethanol/water mixtures may yield suitable single crystals .

- FT-IR: Identify key functional groups (e.g., C=O stretch of benzamide at ~1680 cm⁻¹ and C-S stretch at ~650 cm⁻¹) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer:

- Shake-Flask Method: Dissolve the compound in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy at λmax (~260–280 nm for triazole derivatives).

- HPLC-Based Method: Use reverse-phase C18 columns with a gradient of acetonitrile/water. Correlate retention time with logP values to estimate hydrophobicity .

- Thermodynamic Solubility: Perform differential scanning calorimetry (DSC) to assess melting point and enthalpy, which inform solubility in lipid matrices .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the intermediate 4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazole-3-carbaldehyde?

Methodological Answer:

- Factor Screening: Use a Design of Experiments (DoE) approach to test variables:

- Temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH).

- In triazole cyclization, higher temperatures (>80°C) improve ring closure but may degrade sensitive substituents .

- Byproduct Analysis: Monitor side reactions (e.g., over-alkylation) via LC-MS. Add quenching agents (e.g., aqueous NaHCO₃) to terminate reactions at optimal conversion .

- Purification: Employ flash chromatography with ethyl acetate/hexane gradients (3:7 to 6:4) to isolate the aldehyde intermediate.

Q. What mechanistic insights explain the antibacterial activity of structurally related 1,2,4-triazole derivatives?

Methodological Answer:

- Target Identification: Similar compounds inhibit bacterial acetyl-CoA carboxylase (ACC) or dihydrofolate reductase (DHFR). Perform enzyme inhibition assays using purified ACC/DHFR and measure IC₅₀ values .

- Molecular Docking: Use software like AutoDock Vina to model interactions between the triazole ring and enzyme active sites. The propylthio group may occupy hydrophobic pockets, while the benzamide moiety hydrogen-bonds with catalytic residues .

- Resistance Studies: Compare MIC values against wild-type and efflux-pump-deficient bacterial strains to assess permeability/efflux contributions .

Q. How can researchers resolve contradictions in biological activity data across related analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxy vs. ethoxy, propylthio vs. methylthio) and test against a standardized assay panel. For example, replacing the methoxy group with fluorine may enhance membrane penetration but reduce target affinity .

- Metabolic Stability Testing: Use liver microsomes to evaluate CYP450-mediated degradation. Inactive analogs may suffer from rapid metabolism rather than poor target binding .

- Data Normalization: Control for batch-to-batch variability in compound purity (HPLC >98%) and solvent effects (e.g., DMSO concentration ≤1% in assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.